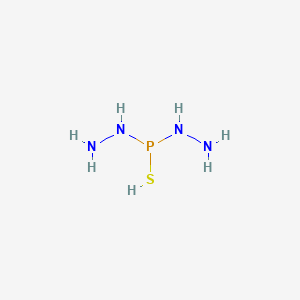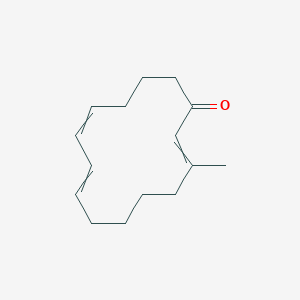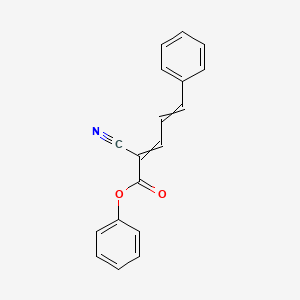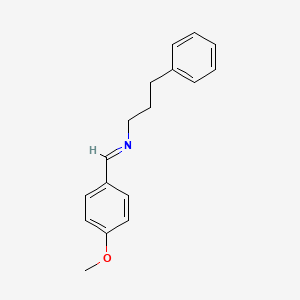
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol is a unique organosilicon compound characterized by its multiple methyl groups attached to a hexasilinane backbone
Métodos De Preparación
The synthesis of 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol typically involves the reaction of hexasilinane derivatives with methylating agents under controlled conditions. Industrial production methods may include:
Hydrosilylation: This process involves the addition of silicon-hydrogen bonds to unsaturated organic compounds in the presence of a catalyst.
Grignard Reaction: This method uses Grignard reagents to introduce methyl groups into the hexasilinane structure.
Direct Methylation: Utilizing methyl iodide or similar reagents to achieve the desired methylation.
Análisis De Reacciones Químicas
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides, producing substituted silanes.
Aplicaciones Científicas De Investigación
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and low surface energy.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mecanismo De Acción
The mechanism by which 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and silicon atoms allow it to engage in hydrophobic interactions and form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol can be compared with other organosilicon compounds, such as:
Hexamethyldisiloxane: Known for its use in coatings and sealants, but with fewer methyl groups.
Octamethylcyclotetrasiloxane: Commonly used in personal care products, but with a cyclic structure.
Trimethylsilanol: Used in surface treatments, but with a simpler structure.
The uniqueness of this compound lies in its highly methylated hexasilinane backbone, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
170168-96-4 |
|---|---|
Fórmula molecular |
C10H32O2Si6 |
Peso molecular |
352.87 g/mol |
Nombre IUPAC |
1,3-dihydroxy-1,2,2,3,4,4,5,5,6,6-decamethylhexasilinane |
InChI |
InChI=1S/C10H32O2Si6/c1-13(2)14(3,4)17(9,11)16(7,8)18(10,12)15(13,5)6/h11-12H,1-10H3 |
Clave InChI |
NROAHHGLQRLLNE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)O)(C)C)(C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
